2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl ring substituted with two trifluoromethyl groups at the 2 and 5 positions, linked to an ethanamine moiety, and is typically encountered as its hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride generally involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-bis(trifluoromethyl)benzene.
Bromination: The benzene ring is brominated to introduce a bromine atom at the desired position.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with ethanamine to form the desired amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen atoms at specific positions on the phenyl ring.
Scientific Research Applications
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique fluorinated structure.
Mechanism of Action
The mechanism by which 2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[2,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other isomers. This positioning can affect the compound’s electronic properties and steric interactions, making it a valuable compound for specific applications where these properties are critical.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
2639419-04-6 |
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Molecular Formula |
C10H10ClF6N |
Molecular Weight |
293.6 |
Purity |
95 |
Origin of Product |
United States |
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